molecular formula C9H16Cl2N2 B6362092 propyl[(pyridin-3-yl)methyl]amine dihydrochloride CAS No. 1240566-83-9

propyl[(pyridin-3-yl)methyl]amine dihydrochloride

Cat. No.: B6362092
CAS No.: 1240566-83-9
M. Wt: 223.14 g/mol
InChI Key: SKDDLHNWJLWOJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl[(pyridin-3-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C9H15Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.

Scientific Research Applications

Propyl[(pyridin-3-yl)methyl]amine dihydrochloride has several applications in scientific research:

Safety and Hazards

“Propyl(pyridin-3-ylmethyl)amine dihydrochloride” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The compound is also classified as a combustible solid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl[(pyridin-3-yl)methyl]amine dihydrochloride typically involves the reaction of pyridine derivatives with propylamine under controlled conditions. One common method includes the alkylation of pyridine with propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or distillation are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Propyl[(pyridin-3-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of propyl[(pyridin-3-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl[(pyridin-3-yl)methyl]amine dihydrochloride is unique due to its specific combination of a pyridine ring and a propylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)propan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-2-5-10-7-9-4-3-6-11-8-9;;/h3-4,6,8,10H,2,5,7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDDLHNWJLWOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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